molecular formula C11H12N2O3 B14942623 5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole CAS No. 62260-72-4

5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole

Cat. No.: B14942623
CAS No.: 62260-72-4
M. Wt: 220.22 g/mol
InChI Key: QFENGDMXCZZCNK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine-O-sulfonic acid, followed by cyclization . The reaction conditions often require the use of catalysts such as copper (I) chloride or gold (III) chloride to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of metal-free synthetic routes is gaining attention due to environmental and economic considerations .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and phenyl groups enhances its reactivity and potential for diverse applications compared to other isoxazole derivatives .

Properties

CAS No.

62260-72-4

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5,5-dimethyl-4-nitro-3-phenyl-4H-1,2-oxazole

InChI

InChI=1S/C11H12N2O3/c1-11(2)10(13(14)15)9(12-16-11)8-6-4-3-5-7-8/h3-7,10H,1-2H3

InChI Key

QFENGDMXCZZCNK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=NO1)C2=CC=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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